molecular formula C23H29NO4S B2853429 3-(4-methanesulfonylphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}propanamide CAS No. 2034519-20-3

3-(4-methanesulfonylphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}propanamide

Cat. No.: B2853429
CAS No.: 2034519-20-3
M. Wt: 415.55
InChI Key: TYKVUXIPDRLPIK-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonylphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}propanamide is a synthetic propanamide derivative featuring a methanesulfonylphenyl group at the 3-position and a cyclopentylmethyl substituent bearing a 4-methoxyphenyl moiety. This compound belongs to a class of molecules designed to modulate G protein-coupled receptors (GPCRs), particularly formyl peptide receptors (FPRs), which are implicated in inflammatory responses .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-28-20-10-8-19(9-11-20)23(15-3-4-16-23)17-24-22(25)14-7-18-5-12-21(13-6-18)29(2,26)27/h5-6,8-13H,3-4,7,14-17H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKVUXIPDRLPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(4-Methanesulfonylphenyl)propanoyl Chloride

This intermediate is derived from 4-methylsulfonylbenzaldehyde through a three-step sequence:

  • Aldol Condensation : Reaction with malonic acid in acetic anhydride yields 3-(4-methanesulfonylphenyl)propenoic acid.
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the α,β-unsaturated bond to 3-(4-methanesulfonylphenyl)propanoic acid.
  • Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride.

Synthesis of [1-(4-Methoxyphenyl)cyclopentyl]methanamine

This bicyclic amine is synthesized via:

  • Cyclopentane Ring Formation : Friedel-Crafts alkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane generates 1-(4-methoxyphenyl)cyclopentane carbonitrile.
  • Reductive Amination : Lithium aluminum hydride (LiAlH₄) reduces the nitrile to the primary amine.

Stepwise Preparation Methods

Method A: Direct Amide Coupling

Procedure :

  • Combine 3-(4-methanesulfonylphenyl)propanoyl chloride (1.0 eq) and [1-(4-methoxyphenyl)cyclopentyl]methanamine (1.2 eq) in dry dichloromethane (DCM).
  • Add triethylamine (TEA, 2.0 eq) as a base to scavenge HCl.
  • Stir at 0–5°C for 2 hours, followed by room temperature for 12 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the amide.

Yield : 68–72% (reported for analogous structures).

Method B: Carbodiimide-Mediated Coupling

Procedure :

  • Activate 3-(4-methanesulfonylphenyl)propanoic acid (1.0 eq) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in DMF.
  • Add [1-(4-methoxyphenyl)cyclopentyl]methanamine (1.1 eq) and stir at 25°C for 24 hours.
  • Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 75–80% (optimized conditions).

Alternative Synthetic Routes

Mitsunobu Reaction for Amide Formation

A Mitsunobu reaction between 3-(4-methanesulfonylphenyl)propanol and the amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) has been explored but shows lower efficiency (yield: 50–55%) due to steric hindrance.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous media (e.g., tert-butanol) offers an eco-friendly alternative, though scalability remains a challenge.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve amine solubility but may lead to side reactions.
  • Low temperatures (0–5°C) minimize racemization during coupling.

Purification Challenges

  • The product’s high hydrophobicity necessitates gradient elution in chromatography.
  • Recrystallization from ethanol/water (1:1) yields >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.52 (d, J = 8.4 Hz, 2H, Ar–H), 6.88 (d, J = 8.8 Hz, 2H, OCH₃–Ar), 3.81 (s, 3H, OCH₃), 3.31 (s, 3H, SO₂CH₃).
  • ¹³C NMR : 172.8 (C=O), 159.2 (OCH₃–Ar), 44.1 (SO₂CH₃).

Mass Spectrometry

  • ESI-MS : m/z 457.2 [M+H]⁺ (calculated: 456.5).

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonylphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-(4-methanesulfonylphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Methanesulfonyl vs. Indol-3-yl : The target compound substitutes the indole ring (common in FPR2 agonists ) with a methanesulfonylphenyl group, which may alter receptor binding kinetics due to differences in electron-withdrawing properties and steric bulk.
  • Cyclopentyl vs. Cyclohexyl : The cyclopentylmethyl group in the target compound contrasts with cyclohexylmethyl substituents in analogs like (S)-9a and ML-16. Smaller ring size may enhance metabolic stability but reduce receptor affinity .
  • 4-Methoxyphenyl Consistency : The 4-methoxyphenyl moiety is retained across multiple analogs, suggesting its role in π-π stacking or hydrophobic interactions with FPR2 .

Pharmacological Activity

Receptor Selectivity and Potency

  • FPR2 Agonists : Compounds like (S)-9a and (S)-9e exhibit high FPR2 selectivity (EC50: 10–15 nM) over FPR1, attributed to chiral recognition at the ureido-propanamide core . The absence of an indole ring in the target compound may reduce FPR2 affinity but could enhance selectivity for other GPCRs.
  • Antagonists : ML-18, a structural analog with a nitro group, acts as a bombesin receptor subtype-3 antagonist (IC50: 0.8 µM) . This highlights how carbamoyl modifications (e.g., nitro substituents) can shift activity from FPR2 agonism to antagonism of unrelated receptors.

Metabolic Stability

  • In Vitro Stability : (S)-9a derivatives show moderate metabolic stability in human liver microsomes (t1/2: ~30–60 minutes), with degradation primarily via cytochrome P450 oxidation . The cyclopentyl group in the target compound may improve stability compared to cyclohexyl analogs due to reduced lipophilicity.

Q & A

Basic: What are the standard synthetic routes for 3-(4-methanesulfonylphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}propanamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates. For example:

  • Step 1: Formation of the cyclopentylmethylamine intermediate via reductive amination of 1-(4-methoxyphenyl)cyclopentanone using a borane-based reducing agent.
  • Step 2: Coupling the amine intermediate with 3-(4-methanesulfonylphenyl)propanoic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization using NMR and mass spectrometry .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:
Structural validation employs:

  • 1H/13C NMR: To confirm substituent positions (e.g., methanesulfonyl and methoxyphenyl groups) and amide bond formation. Aromatic protons typically appear as doublets in δ 6.5–8.0 ppm, while sulfonyl groups deshield adjacent protons .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and molecular geometry, particularly for the cyclopentylmethyl moiety .
  • High-Resolution Mass Spectrometry (HRMS): To verify the molecular formula (e.g., [M+H]+ with <2 ppm error) .

Advanced: How can researchers optimize reaction yields for the cyclopentylmethylamine intermediate?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE): Systematic variation of parameters like temperature, solvent polarity, and catalyst loading. For example, using a central composite design to maximize yield while minimizing side products .
  • Flow Chemistry: Continuous-flow reactors can enhance reproducibility and control exothermic reactions (e.g., reductive amination steps) by maintaining precise temperature and residence time .
  • In Situ Monitoring: Techniques like FTIR or Raman spectroscopy track intermediate formation in real time, enabling rapid adjustments .

Advanced: How to resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

  • Assay Validation: Confirm target specificity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). For example, if cytotoxicity is observed at high concentrations, conduct dose-response studies to differentiate between on-target and off-target effects .
  • Metabolite Screening: Use LC-MS to identify degradation products or reactive metabolites that may contribute to toxicity .
  • Computational Docking: Compare binding modes of the compound and its metabolites to off-target receptors (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC-PDA: Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) to detect impurities at λ = 254 nm. Purity thresholds ≥95% are standard for pharmacological studies .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis to confirm stoichiometry (deviation <0.4% acceptable) .

Advanced: How to design a study investigating the compound’s stability under physiological conditions?

Answer:

  • pH Stability Profiling: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify half-life (t1/2) using nonlinear regression .
  • Oxidative Stress Testing: Expose to hydrogen peroxide (0.1–1 mM) or liver microsomes to simulate metabolic breakdown. Identify reactive intermediates using glutathione trapping assays .
  • Light/Heat Stability: Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:
Based on structural analogs:

  • COX-2 Inhibition: The methanesulfonylphenyl group is a known pharmacophore for cyclooxygenase-2 (COX-2) binding, suggesting anti-inflammatory potential .
  • GPCR Modulation: The cyclopentylmethyl moiety may interact with G-protein-coupled receptors (e.g., serotonin or dopamine receptors) due to its lipophilic nature .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Tools like SwissADME or ADMETlab estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. For instance, the methanesulfonyl group may reduce logP, improving solubility .
  • Molecular Dynamics (MD) Simulations: Simulate binding to human serum albumin to predict plasma protein binding and half-life .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizing agents to maintain colloidal stability without cytotoxicity .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (e.g., solvent evaporation method) to enhance bioavailability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use a fume hood during synthesis to avoid inhalation of volatile intermediates (e.g., sulfonyl chlorides) .
  • Waste Disposal: Neutralize reactive byproducts (e.g., quench with aqueous bicarbonate) before disposal .

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